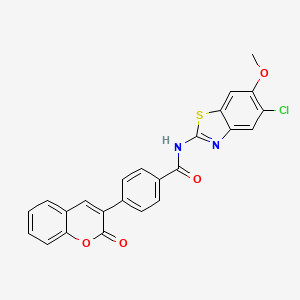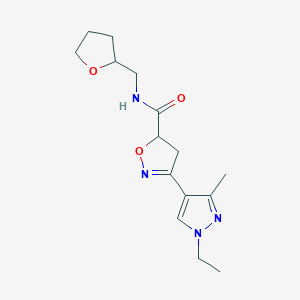![molecular formula C19H20Cl2N2O2 B4762088 4-chloro-N-{3-[(4-chlorobenzoyl)amino]-2,2-dimethylpropyl}benzamide](/img/structure/B4762088.png)
4-chloro-N-{3-[(4-chlorobenzoyl)amino]-2,2-dimethylpropyl}benzamide
Übersicht
Beschreibung
4-chloro-N-{3-[(4-chlorobenzoyl)amino]-2,2-dimethylpropyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CB-839 and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. In
Wirkmechanismus
CB-839 works by inhibiting the activity of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then further metabolized to provide energy and building blocks for cancer cell growth. By inhibiting glutaminase, CB-839 disrupts the metabolism of cancer cells, leading to decreased cell growth and increased cell death.
Biochemical and Physiological Effects:
CB-839 has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer effects, CB-839 has also been found to have anti-inflammatory effects and to improve insulin sensitivity. CB-839 has also been shown to decrease the levels of various amino acids in the blood, including glutamine, which is consistent with its mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CB-839 is its specificity for glutaminase, which makes it a valuable tool for studying the role of glutaminase in cancer metabolism. However, CB-839 has some limitations for lab experiments, including its relatively short half-life and the need for high concentrations to achieve effective inhibition of glutaminase.
Zukünftige Richtungen
There are several future directions for research on CB-839. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the exploration of the potential application of CB-839 in combination with other anticancer agents. Additionally, there is a need for further research to better understand the mechanism of action of CB-839 and its effects on cancer cell metabolism.
Wissenschaftliche Forschungsanwendungen
CB-839 has been extensively studied for its potential application in cancer therapy. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells, and its inhibition by CB-839 has been shown to have anticancer effects. CB-839 has been found to be effective in inhibiting the growth of various types of cancer cells, including pancreatic cancer, renal cell carcinoma, and acute myeloid leukemia. In addition to its anticancer effects, CB-839 has also been studied for its potential application in the treatment of metabolic disorders such as obesity and diabetes.
Eigenschaften
IUPAC Name |
4-chloro-N-[3-[(4-chlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-19(2,11-22-17(24)13-3-7-15(20)8-4-13)12-23-18(25)14-5-9-16(21)10-6-14/h3-10H,11-12H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDNAZXPRABLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)Cl)CNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(2,2-Dimethyl-1,3-propanediyl)bis(4-chlorobenzamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{5-chloro-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B4762010.png)
![N-(4-chlorophenyl)-2-[2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4762014.png)

![2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4762023.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-ethylthiourea](/img/structure/B4762030.png)

![3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4762049.png)
![8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4762058.png)

![3-[4-(ethylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4762064.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4762065.png)
![N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4762071.png)
![3-ethyl-5-{2-[(3-methoxybenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4762077.png)
![1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B4762087.png)